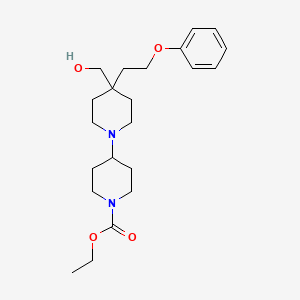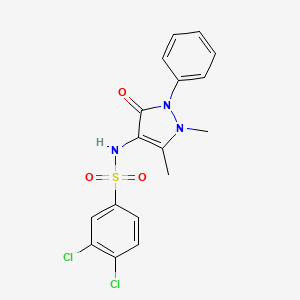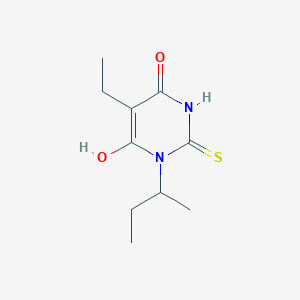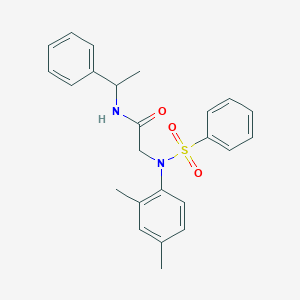![molecular formula C18H17ClN2O4 B5013351 N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B5013351.png)
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects and similarity to other opioids such as fentanyl. However, the use of U-47700 has been associated with numerous deaths and adverse effects, leading to its classification as a Schedule I controlled substance in the United States.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide acts as an agonist at the mu-opioid receptor, binding to and activating the receptor to produce analgesic effects. It also has some affinity for other opioid receptors, which may contribute to its overall effects. Like other opioids, this compound can produce a range of effects including pain relief, sedation, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other opioids. It can produce analgesia, sedation, respiratory depression, and euphoria. However, it has been associated with a higher risk of overdose and adverse effects compared to other opioids due to its potency and rapid onset of action.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide has been used in laboratory experiments to study the opioid receptor system and its effects on pain and other physiological processes. Its high potency and specificity for the mu-opioid receptor make it a useful tool for studying this receptor. However, its potential for abuse and adverse effects limit its usefulness in certain types of experiments.
将来の方向性
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide. One area of interest is the development of new opioid medications that are less addictive and have fewer adverse effects than traditional opioids. This compound may serve as a starting point for the development of such medications. Another area of interest is the study of the long-term effects of this compound use on the brain and other organs. Finally, research could focus on developing new treatments for opioid addiction and overdose, which are major public health concerns.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide involves several steps, starting with the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethylenediamine to form the amide, which is subsequently reacted with 4-chlorophenethylamine to form the final product.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide has been used in scientific research to study its effects on the opioid receptor system. It has been found to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also investigated its effects on other opioid receptors, such as the delta-opioid receptor and kappa-opioid receptor.
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-chlorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-4-1-12(2-5-14)7-8-20-17(22)18(23)21-10-13-3-6-15-16(9-13)25-11-24-15/h1-6,9H,7-8,10-11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTABVIADZXPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5013286.png)
![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-1,5-dichloro-3-methylbenzene](/img/structure/B5013298.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5013319.png)


![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5013354.png)

![2-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B5013359.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5013365.png)
